molecular formula C23H46O10 B8538031 Ethyl 2,5,8,11,14,17,20,23-octaoxanonacosan-29-oate CAS No. 502487-20-9

Ethyl 2,5,8,11,14,17,20,23-octaoxanonacosan-29-oate

Cat. No.: B8538031
CAS No.: 502487-20-9
M. Wt: 482.6 g/mol
InChI Key: BGOJMCOBQGOVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,5,8,11,14,17,20,23-octaoxanonacosan-29-oate is a useful research compound. Its molecular formula is C23H46O10 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

502487-20-9

Molecular Formula

C23H46O10

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 6-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexanoate

InChI

InChI=1S/C23H46O10/c1-3-33-23(24)7-5-4-6-8-26-11-12-28-15-16-30-19-20-32-22-21-31-18-17-29-14-13-27-10-9-25-2/h3-22H2,1-2H3

InChI Key

BGOJMCOBQGOVOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCOCCOCCOCCOCCOCCOCCOCCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (88 mg of a 60% dispersion in oil, 2.2 mmol) was suspended in anhydrous toluene (3 ml) under N2 and chilled to 0° C. Non-polydispersed diethylene glycol monomethyl ether (0.26 ml, 0.26 g, 2.2 mmol) that had been dried via azeotropic distillation with toluene was added. The reaction mixture was allowed to warm to room temperature and stirred for four hours, during which time the cloudy grey suspension became clear and yellow and then turned brown. Mesylate 20 (0.50 g, 1.0 mmol) in 2.5 ml dry toluene was added. After stirring at room temperature over night, the reaction was quenched by the addition of 2 ml of methanol and the resultant solution was filtered through silica gel. The filtrate was concentrated in vacuo and the FAB MS: m/e 499 (M+H), 521 (M+Na). Additional purification by preparatory chromatography (silica gel, 19/3 chloroform/methanol) provided the non-polydispersed product as a clear yellow oil (0.302 g 57%). FAB MS: m/e 527 (M+H), 549 (M+Na).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Mesylate
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
57%

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